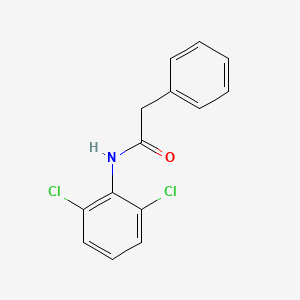

N-(2,6-dichlorophenyl)-2-phenylacetamide

Beschreibung

N-(2,6-Dichlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a 2,6-dichlorophenyl group attached to the amide nitrogen and a phenyl group at the α-carbon of the acetamide moiety. The compound’s structure is defined by two key substituents:

- Aromatic Chlorination: The 2,6-dichlorophenyl group introduces steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms.

- α-Phenyl Substitution: The phenyl group at the α-carbon modifies the electronic environment of the carbonyl group, influencing intermolecular interactions and crystallinity.

These analogs exhibit monoclinic or tetragonal crystal systems with intermolecular N–H···O hydrogen bonding, a feature likely conserved in the phenyl-substituted variant .

Eigenschaften

IUPAC Name |

N-(2,6-dichlorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)14(11)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTZVVJPHCJSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Synthesis via Protected Amine Intermediates

A more complex route involves temporary protection of the amine group to improve regioselectivity. This method is adapted from protocols for structurally similar N-phenylacetamides.

Procedure :

-

Amine Protection :

-

Treat 2,6-dichloroaniline with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane (DCM) to form the N-BOC-protected derivative.

-

-

Acylation :

-

React the BOC-protected amine with phenylacetyl chloride in DCM at 0°C.

-

Use 4 M HCl for deprotection, yielding the free acetamide.

-

Key Data :

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time Profiles

Industrial-Scale Production

Large-scale manufacturing adopts the direct acylation method due to its fewer steps and lower cost. Key adaptations include:

-

Automated Reactors : Precision control of temperature and reagent addition.

-

Continuous Crystallization : Enhances yield and purity (>99%).

Purification and Characterization

Purification Techniques

Analytical Characterization

-

NMR Spectroscopy :

-

HPLC :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms on the aromatic ring and the acetamide group participate in nucleophilic substitution reactions.

Key Findings :

-

Chlorination at the nitrogen occurs selectively under mild conditions, forming a stable N-chloro intermediate critical for subsequent cyclization .

-

Substitution at the 2,6-dichlorophenyl ring is sterically hindered, requiring strong bases or elevated temperatures.

Cyclization Reactions

The N-chloro derivative undergoes intramolecular Friedel-Crafts alkylation to form a bicyclic structure.

| Reagents/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| AlCl₃, CH₂Cl₂, 25°C, 8h | 1-(2,6-dichlorophenyl)-2-indolinone | 80–85% | Lewis acid-catalyzed electrophilic aromatic substitution |

Mechanistic Insight :

AlCl₃ activates the N-chloro group as a leaving species, enabling electrophilic attack on the adjacent phenyl ring to form a six-membered lactam .

Oxidation and Reduction

The acetamide moiety and aromatic rings undergo redox transformations.

Notable Data :

-

Oxidation cleaves the acetamide carbonyl, producing diclofenac-related carboxylic acids .

-

Reduction yields primary amines with potential pharmacological activity.

Comparative Reactivity

The compound’s reactivity is influenced by electronic effects from chlorine substituents:

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of N-(2,6-Dichlorophenyl)-2-phenylacetamide is as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins responsible for inflammation and pain.

Key Findings:

- Mechanism of Action: Inhibition of COX-1 and COX-2 enzymes.

- Therapeutic Use: Development of anti-inflammatory medications.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in understanding protein-ligand interactions. Its structural characteristics make it a valuable candidate for investigating mechanisms of action in various biological pathways .

Case Study Example:

A study explored the elution order reversal of diclofenac and this compound in preparative chromatography, enhancing purification processes for high-quality pharmaceutical production.

Agrochemical Applications

This compound is also used in the production of agrochemicals, where it serves as an intermediate for synthesizing various herbicides and pesticides. Its chlorinated structure contributes to its efficacy in agricultural applications .

Mechanistic Insights

The mechanism by which this compound functions as an anti-inflammatory agent is primarily through the inhibition of COX enzymes. This inhibition leads to decreased synthesis of pro-inflammatory mediators, making it a critical compound in developing anti-inflammatory therapies.

Analytical Techniques

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A typical HPLC method involves a mobile phase consisting of acetonitrile and water with phosphoric acid to facilitate separation and quantification .

Wirkmechanismus

The mechanism of action of N-(2,6-dichlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation and pain.

Pathways Involved: By inhibiting COX enzymes, the compound disrupts the arachidonic acid pathway, leading to decreased inflammation and pain relief.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Spectroscopic Properties

The substitution pattern on the acetamide side chain significantly impacts properties such as 35Cl NQR frequencies , melting points, and crystal packing. Key comparisons include:

Table 1: Substituent Effects on 35Cl NQR Frequencies and Crystal Data

Notes:

- Frequency Trends : Aryl or chloroalkyl substituents (e.g., C6H5, CH2Cl) increase 35Cl NQR frequencies compared to alkyl groups (e.g., CH3) due to enhanced electron-withdrawing effects . The phenyl group in the target compound is predicted to elevate frequencies further, aligning with benzamide analogs .

- Crystal Packing : The bulky phenyl group likely induces a tetragonal system (as seen in N-(phenyl)-2-chlorobenzamide) with tighter intermolecular N–H···O bonds .

Structural and Thermal Behavior

Phase Transitions and Thermal Stability

- N-(2,6-Dichlorophenyl)-2,2-dichloroacetamide exhibits multiple solid phases, with a stable low-temperature phase (monoclinic) and unstable high-temperature phase .

- This compound : The phenyl group’s rigidity may suppress phase transitions, enhancing thermal stability compared to trichloroacetamide derivatives .

Bond Lengths and Angles

- C(S)–C(O) Bond : In analogs like N-(phenyl)-2-chlorobenzamide, the C(S)–C(O) bond length shortens (1.50 Å) compared to alkyl-substituted derivatives (1.54 Å) due to resonance stabilization . A similar effect is expected in the target compound.

- Planarity : The phenyl and HNC=O groups in DCPH2CL are nearly coplanar (deviation <0.02 Å), a feature conserved in aryl-substituted analogs .

Key Research Findings and Contradictions

- NQR Frequency Exceptions : N-(2-chlorophenyl)-2,2,2-trichloroacetamide defies the general substituent trend, likely due to crystal field effects distorting chlorine environments .

- Hydrogen Bonding : All analogs exhibit N–H···O interactions, but aryl substituents may introduce additional C–H···π interactions (e.g., in N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) , which could stabilize the target compound’s lattice.

Biologische Aktivität

N-(2,6-dichlorophenyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14Cl2N. The structure consists of a dichlorophenyl group attached to a phenylacetamide moiety, which contributes to its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related phenylacetamide derivatives. For instance, 2-chloro-N-phenylacetamide was evaluated for its antifungal efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

These findings suggest that compounds similar to this compound may possess significant antifungal activity against resistant strains, although the precise mechanism remains to be elucidated .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. A series of derivatives demonstrated activity against various bacterial strains:

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | 29 - 30 |

| Compound B | Xanthomonas oryzae | 156.7 | - |

In these studies, the compounds exhibited comparable efficacy to standard antibiotics such as ceftriaxone, indicating their potential as alternative antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 and HepG2. The results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 9.71 µM to 12.41 µM, indicating their potential as therapeutic agents in cancer treatment .

Study on Antifungal Resistance

A study published in SciELO evaluated the antifungal activity of phenylacetamide derivatives against fluconazole-resistant strains. The study concluded that these compounds could inhibit both planktonic cells and biofilms effectively, suggesting their potential role in treating invasive candidiasis .

Comparative Study on Antibacterial Efficacy

In another study focusing on antibacterial properties, several N-phenylacetamide derivatives were synthesized and tested against multiple bacterial strains. The results highlighted that some derivatives had superior activity compared to established antibiotics, reinforcing the need for further exploration in this area .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,6-dichlorophenyl)-2-phenylacetamide, and how is the product purified?

- Methodology : The compound is typically synthesized via amidation reactions. For example, 2-chloroacetamide derivatives can be prepared by reacting substituted anilines (e.g., 2,6-dichloroaniline) with chloroacetic acid or its activated esters in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane. Post-reaction, the product is extracted with organic solvents, washed with aqueous solutions (e.g., NaHCO₃), and crystallized from solvent mixtures like methylene chloride/acetone .

- Structural Confirmation : Post-synthesis, purity is confirmed via melting point analysis, and structure is validated using techniques like NMR and X-ray crystallography .

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

- Experimental Design : Single crystals are grown via slow evaporation. Diffraction data (e.g., using a Bruker SMART APEXII CCD diffractometer) are collected at low temperatures (100 K). Structure refinement is performed with SHELXL, accounting for hydrogen bonding (e.g., N–H···O interactions) and thermal displacement parameters. Dihedral angles between aromatic rings and bond-length deviations are analyzed to assess planarity and steric effects .

Q. What spectroscopic methods are used to characterize chlorine substituents in this compound?

- 35Cl NQR Spectroscopy : This technique detects quadrupole resonance frequencies of chlorine atoms, sensitive to electronic environment and crystal packing. For N-(2,6-dichlorophenyl) derivatives, two distinct 35Cl NQR signals are typically observed due to inequivalent Cl atoms in the aromatic ring. Frequencies range between 34–38 MHz, with deviations indicating substituent effects (e.g., electron-withdrawing groups increase frequencies) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence 35Cl NQR frequencies in N-(2,6-dichlorophenyl) acetamides?

- Data Analysis : Alkyl groups in the side chain (e.g., –CH₃) reduce NQR frequencies by donating electron density, while aryl/chloroalkyl groups increase them. Exceptions arise from crystal field effects, as seen in N-(2-chlorophenyl)-2,2,2-trichloroacetamide, where chemically equivalent Cl atoms exhibit split frequencies due to asymmetric crystal environments .

- Methodological Insight : Pair NQR data with DFT calculations to disentangle electronic vs. crystallographic contributions.

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Approach : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks across polymorphs. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts). Refine models with SHELXTL, omitting outlier reflections and applying restraints for disordered regions .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Workflow : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon). Simulate reaction pathways for substituent exchange (e.g., Cl → OCH₃) using solvent models (e.g., PCM for dichloromethane). Validate with experimental kinetic data .

Q. What are the challenges in refining high-displacement thermal parameters for flexible side chains in X-ray structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.